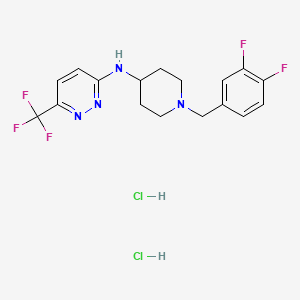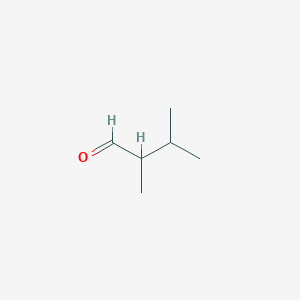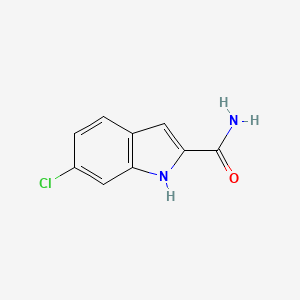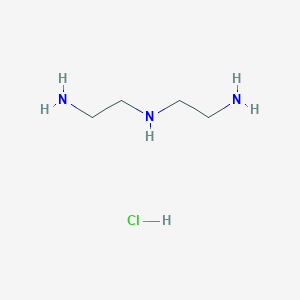
5-(Methylamino)pentanoic acid
概要
説明
5-(Methylamino)pentanoic acid, also known as 5-Methylamino-pentanoic acid, is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17300 . The compound is a white solid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
5-(Methylamino)pentanoic acid is a white solid at room temperature . The melting point is 93 °C . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.科学的研究の応用
Vasorelaxation Properties : A study by Yang et al. (2005) developed a stable agonist of 5,6-Epoxyeicosatrienoic acid, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), which obviates chemical and enzymatic hydrolysis. It was found to induce vasorelaxation in bovine coronary artery rings, suggesting potential applications in cardiovascular research (Yang et al., 2005).
Synthesis and Resolution in Chemistry : The synthesis and resolution of L-2-Amino-5-arylpentanoic acids, constituents in AM-toxins, are discussed in a study by Shimohigashi et al. (1976). This highlights the compound's significance in synthetic chemistry and its potential application in producing specific amino acids (Shimohigashi et al., 1976).
Metabolite Profiling in Pharmacology : Wohlfarth et al. (2015) investigated the metabolic stability and metabolites of synthetic cannabinoids, noting that their major metabolites usually include 5-hydroxypentyl and pentanoic acid metabolites. This research is pivotal for understanding the metabolism of synthetic cannabinoids and their analogs (Wohlfarth et al., 2015).
Industrial Chemistry Applications : A study by Al-Naji et al. (2020) focused on converting γ-valerolactone into Pentanoic acid (PA) using bifunctional catalysis, highlighting the compound's industrial relevance in sustainable chemical manufacturing (Al-Naji et al., 2020).
Inhibition of Nitric Oxide Synthases : Ulhaq et al. (1998) explored S-2-Amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS), indicating their potential applications in the study of nitric oxide-related biological processes (Ulhaq et al., 1998).
Bioorganic Chemistry : A study by Hartmann et al. (1994) synthesized cyclopropane and cyclopropene fatty acids analogs, including pentanoate, as potential inhibitors of mycolic acid biosynthesis. This research is significant in the context of developing new chemotherapeutics (Hartmann et al., 1994).
Safety and Hazards
作用機序
Target of Action
It is known to be a derivative of leucine , which suggests that it may interact with similar targets as leucine, such as enzymes involved in branched-chain amino acid metabolism .
Mode of Action
As a leucine derivative, it may be involved in similar biochemical processes, such as transamination reactions that convert branched-chain amino acids into branched-chain ketoacids .
Biochemical Pathways
5-(Methylamino)pentanoic acid, being structurally related to leucine, might be involved in the branched-chain amino acid metabolism pathway . In this pathway, branched-chain aminotransferase catalyzes the conversion of branched-chain amino acids into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates .
Pharmacokinetics
Its adme (absorption, distribution, metabolism, and excretion) properties might be inferred from its structural similarity to leucine and other branched-chain amino acids .
Result of Action
As a derivative of leucine, it may have similar effects on protein synthesis and other cellular processes .
特性
IUPAC Name |
5-(methylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-5-3-2-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVZMERLBCRJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470226 | |
| Record name | 5-methylaminopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21382-30-9 | |
| Record name | 5-methylaminopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


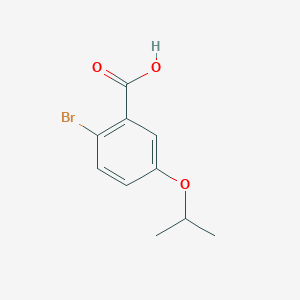
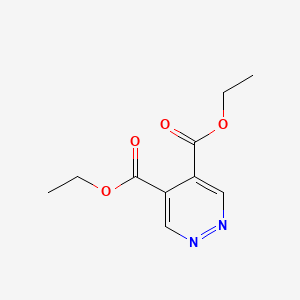

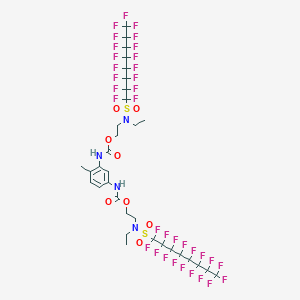

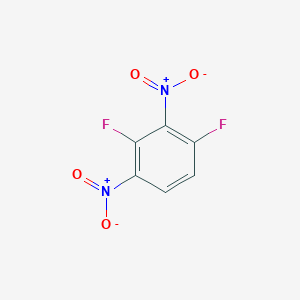
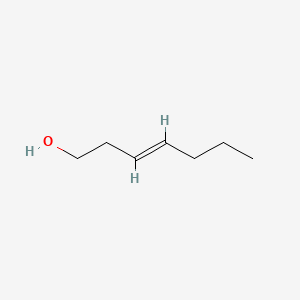
![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)
